Methyl 4-chloro-3-propoxybenzoate

Description

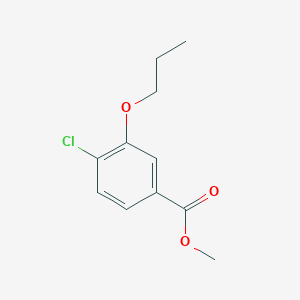

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-3-propoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-6-15-10-7-8(11(13)14-2)4-5-9(10)12/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEBYQUIQDUVGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901243379 | |

| Record name | Benzoic acid, 4-chloro-3-propoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901243379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820735-25-8 | |

| Record name | Benzoic acid, 4-chloro-3-propoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820735-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-chloro-3-propoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901243379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Chloro 3 Propoxybenzoate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. It involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesized starting materials. For Methyl 4-chloro-3-propoxybenzoate, the analysis focuses on the two primary functional groups: the methyl ester and the propoxy ether.

The most logical first disconnection is that of the ester linkage (C-O bond). This bond can be retrosynthetically cleaved to reveal a carboxylic acid and an alcohol. In this case, the disconnection of the methyl ester suggests 4-chloro-3-propoxybenzoic acid and methanol (B129727) as the immediate precursors. This is a standard ester disconnection and points towards an esterification reaction in the forward synthesis.

Figure 1: Retrosynthetic Disconnection of the Ester Moiety

The second key functional group is the propoxy ether. The disconnection of the ether linkage (C-O bond) can be approached via the principles of the Williamson ether synthesis. masterorganicchemistry.comlibretexts.orgyoutube.com This involves disconnecting the bond between the oxygen atom and the propyl group, leading to a phenol and a propyl halide. Therefore, 4-chloro-3-propoxybenzoic acid can be further disconnected to 4-chloro-3-hydroxybenzoic acid and a suitable propyl electrophile, such as 1-bromopropane (B46711) or 1-chloropropane.

Figure 2: Retrosynthetic Disconnection of the Propoxy Ether Linkage

Based on the retrosynthetic analysis, the primary synthetic building blocks for this compound are identified. These precursors form the foundation of the synthetic strategy.

| Precursor Molecule | Chemical Structure | Role in Synthesis |

| 4-chloro-3-hydroxybenzoic acid | Cl-C₆H₃(OH)-COOH | Aromatic core structure providing the chloro and hydroxyl/carboxyl functionalities. |

| 1-Bromopropane | CH₃CH₂CH₂-Br | Source of the propyl group for the ether linkage. |

| Methanol | CH₃OH | Source of the methyl group for the ester functionality. |

An alternative, though less common, retrosynthetic approach would involve forming the ether linkage on the methyl ester of 4-chloro-3-hydroxybenzoic acid. This would identify Methyl 4-chloro-3-hydroxybenzoate as a key intermediate.

Esterification Routes to Methyl Benzoate (B1203000) Derivatives

The formation of the methyl ester is a critical step in the synthesis of this compound. This can be achieved through several standard esterification methods.

The most direct method for the synthesis of this compound is the Fischer esterification of 4-chloro-3-propoxybenzoic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by methanol. Subsequent dehydration yields the final ester product.

A representative procedure involves dissolving 4-chloro-3-propoxybenzoic acid in an excess of methanol, which also serves as the solvent. A catalytic amount of concentrated sulfuric acid is then added, and the mixture is heated to reflux. prepchem.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess methanol is removed under reduced pressure, and the crude product is purified, typically by crystallization or column chromatography.

| Reactant | Molar Mass ( g/mol ) | Role |

| 4-chloro-3-propoxybenzoic acid | 214.64 | Carboxylic acid substrate |

| Methanol | 32.04 | Alcohol reactant and solvent |

| Sulfuric Acid | 98.08 | Acid catalyst |

Transesterification is another viable method for the synthesis of methyl esters, although it is more commonly employed in processes like biodiesel production. nih.gov This process involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. In the context of synthesizing this compound, one could envision a scenario where a different ester of 4-chloro-3-propoxybenzoic acid (e.g., an ethyl or propyl ester) is converted to the methyl ester by reaction with methanol.

The reaction is typically catalyzed by either an acid or a base. The equilibrium can be driven towards the desired product by using a large excess of methanol or by removing the alcohol byproduct. While theoretically possible, direct esterification is generally more straightforward for the laboratory-scale synthesis of a specific methyl ester like this compound.

| Reaction Component | Description |

| Substrate Ester | An ester of 4-chloro-3-propoxybenzoic acid (e.g., ethyl 4-chloro-3-propoxybenzoate) |

| Reagent Alcohol | Methanol |

| Catalyst | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) |

| Product Ester | This compound |

| Byproduct Alcohol | The alcohol corresponding to the initial ester (e.g., ethanol) |

Esterification from Acyl Halide Intermediates

One direct and efficient route to this compound is through the esterification of its corresponding acyl halide, 4-chloro-3-propoxybenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the highly reactive acyl chloride is attacked by methanol.

The process typically involves dissolving 4-chloro-3-propoxybenzoyl chloride in an inert solvent, followed by the addition of methanol. The reaction is often exothermic and proceeds rapidly. youtube.com To neutralize the hydrogen chloride (HCl) byproduct that is formed, a non-nucleophilic base such as pyridine (B92270) or triethylamine is commonly included. ugent.be Alternatively, the reaction can be carried out using excess methanol, which acts as both the nucleophile and the solvent, with the resulting HCl being removed later or neutralized during workup. Modern, catalyst-free approaches using continuous flow microreactors have also been developed, offering excellent yields in very short reaction times, highlighting a greener alternative to traditional batch processes. ugent.be

Table 1: Typical Conditions for Esterification of Acyl Chlorides

| Parameter | Description | Example |

|---|---|---|

| Acyl Halide | 4-chloro-3-propoxybenzoyl chloride | - |

| Alcohol | Methanol | Serves as the nucleophile. |

| Base (Optional) | Pyridine, Triethylamine (Et3N) | Scavenges HCl byproduct. |

| Solvent | Dichloromethane (DCM), Diethyl ether | Anhydrous conditions are preferred. |

| Temperature | 0 °C to room temperature | The reaction is often exothermic. youtube.com |

| Reaction Time | Typically 1-3 hours | Monitored by TLC or GC. |

Etherification Strategies for Propoxy Group Introduction

A common alternative strategy involves forming the propoxy ether linkage at an earlier stage of the synthesis. These methods typically start from a phenolic precursor, such as Methyl 4-chloro-3-hydroxybenzoate.

Williamson Ether Synthesis Utilizing Phenolic Precursors

The Williamson ether synthesis is a cornerstone of ether formation and is well-suited for preparing this compound. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In this process, the phenolic hydroxyl group of Methyl 4-chloro-3-hydroxybenzoate is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks a propyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the halide and forming the ether bond.

The choice of base is critical; common options include potassium carbonate (K2CO3), sodium hydride (NaH), or potassium hydroxide (B78521) (KOH). jk-sci.comgold-chemistry.org The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide. wikipedia.org Reaction temperatures generally range from 50 to 100 °C, with reaction times of 1 to 8 hours. wikipedia.org

Table 2: Key Components in Williamson Ether Synthesis

| Component | Role | Examples |

|---|---|---|

| Phenolic Precursor | Nucleophile source | Methyl 4-chloro-3-hydroxybenzoate |

| Alkylating Agent | Electrophile | 1-Bromopropane, 1-Iodopropane, Propyl tosylate |

| Base | Deprotonates the phenol | K2CO3, NaH, Cs2CO3, KOH jk-sci.com |

| Solvent | Reaction medium | DMF, Acetonitrile, DMSO jk-sci.com |

Alkylation Reactions of Hydroxybenzoates

This approach is fundamentally the Williamson ether synthesis but places a specific focus on the hydroxybenzoate substrate class. The reactivity of Methyl 4-chloro-3-hydroxybenzoate is influenced by the electronic effects of the chloro and methyl ester substituents on the aromatic ring. A base is required to generate the phenoxide, which then acts as the nucleophile.

The selection of the alkylating agent is important for reaction efficiency. Primary alkyl halides, such as 1-bromopropane or 1-chloropropane, are preferred as they are highly susceptible to SN2 attack and less prone to undergoing competing elimination reactions. masterorganicchemistry.com Other effective alkylating agents include alkyl sulfonates (e.g., propyl tosylate), which possess excellent leaving groups. The reaction conditions are similar to those described for the general Williamson synthesis, employing a suitable base and polar aprotic solvent to achieve high yields.

Table 3: Comparison of Propylating Agents for Alkylation

| Alkylating Agent | Leaving Group | Relative Reactivity (SN2) | Notes |

|---|---|---|---|

| 1-Iodopropane | I- | Highest | Most reactive but also most expensive. |

| 1-Bromopropane | Br- | High | Common and effective choice. |

| 1-Chloropropane | Cl- | Moderate | Less reactive than the bromide or iodide. |

| Propyl tosylate | -OTs | Very High | Excellent leaving group, useful for less reactive substrates. |

Catalytic Approaches for Ether Formation

Modern synthetic chemistry has pursued catalytic methods to improve the efficiency and environmental profile of etherification reactions. Phase-transfer catalysis (PTC) is a prominent technique applicable to the synthesis of this compound. In this method, a catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) facilitates the transfer of the phenoxide ion from an aqueous or solid phase into an organic phase where it can react with the alkyl halide. This approach avoids the need for expensive, anhydrous polar aprotic solvents and can often be performed under milder conditions.

Other advanced methods include using solid-supported catalysts. For instance, phenols can be alkylated using alkenes (like propene) in the presence of solid acid catalysts such as silica gel-supported aluminum phenolates. whiterose.ac.uk Another approach involves the gas-phase reaction of a phenolic compound with an alcohol (propanol) over a catalyst of rare-earth metal orthophosphates. google.com These heterogeneous catalytic systems offer advantages in terms of catalyst separation and recycling.

Table 4: Catalytic Systems for O-Alkylation

| Catalytic System | Alkylating Agent | Catalyst | Typical Conditions |

|---|---|---|---|

| Phase-Transfer Catalysis | Propyl Halide | Tetrabutylammonium bromide | Biphasic system (e.g., Toluene/H2O), NaOH or KOH base |

| Heterogeneous (Solid Acid) | Propene | Silica-supported Al-phenolate whiterose.ac.uk | Organic solvent, elevated temperature |

| Heterogeneous (Gas Phase) | Propanol | Rare-earth metal orthophosphate google.com | High temperature, gas phase reaction |

Halogenation Techniques for Aromatic Chlorination

An alternative synthetic pathway involves introducing the chloro substituent as the final step onto an already-formed methyl 3-propoxybenzoate precursor. This route relies on the principles of electrophilic aromatic substitution.

Electrophilic Chlorination of Benzoate Derivatives

In this strategy, the aromatic ring of methyl 3-propoxybenzoate is subjected to chlorination. The regiochemical outcome of this reaction is directed by the existing substituents. The propoxy group (-OPr) is a strongly activating ortho-, para-director, while the methyl ester group (-COOCH3) is a deactivating meta-director. The powerful directing effect of the propoxy group dominates, guiding the incoming electrophile. Chlorination is expected to occur primarily at the positions ortho and para to the propoxy group. The position para to the propoxy group (C6) and the position ortho to the propoxy group at C4 are the most likely candidates. The desired 4-chloro isomer is formed by substitution at the position ortho to the propoxy group and meta to the ester.

Common reagents for this transformation include chlorine gas (Cl2) in the presence of a Lewis acid catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). google.com Other chlorinating agents like sulfuryl chloride (SO2Cl2) can also be employed, sometimes with radical initiation. The reaction is typically run in a chlorinated solvent or without a solvent at temperatures ranging from ambient to around 75 °C. google.com

Table 5: Reagents for Electrophilic Aromatic Chlorination

| Chlorinating Agent | Catalyst | Typical Solvent | Key Features |

|---|---|---|---|

| Chlorine (Cl2) | FeCl3, AlCl3 google.com | Dichloromethane, CCl4 | Standard and effective method. |

| Sulfuryl Chloride (SO2Cl2) | Lewis Acid or Radical Initiator | None or inert solvent | Can be easier to handle than chlorine gas. |

| N-Chlorosuccinimide (NCS) | Acid catalyst (e.g., TFA) | Acetonitrile, DCM | Milder chlorinating agent. |

Halogen Exchange Reactions on Aromatic Substrates

Halogen exchange reactions, particularly those involving the displacement of one halogen for another on an aromatic ring, are a staple in the synthesis of organohalogen compounds. These transformations, often referred to as transhalogenation, are typically used for introducing fluorine, bromine, or iodine into aromatic systems. google.comgoogle.com For the synthesis of chloroaromatic compounds like this compound, direct chlorination of an activated aromatic ring is generally more common and efficient than a halogen exchange reaction (e.g., converting an aryl bromide or iodide to an aryl chloride).

However, the principles of halogen exchange are relevant. The reactivity in such exchanges often follows the trend I > Br > Cl > F, meaning that displacing a chlorine atom is more difficult than displacing bromine or iodine. wikipedia.org The reactions can be catalyzed by various systems, including metal salts, to facilitate the exchange. For instance, the conversion of chloroaromatic compounds to fluoroaromatics often requires alkali metal fluorides like potassium fluoride, sometimes in the presence of catalysts such as quaternary ammonium salts or crown ethers, and typically under harsh conditions like high temperatures in aprotic solvents. google.comgoogle.com Applying this logic to the synthesis of a chloroaromatic from another haloaromatic would be synthetically challenging and generally not the preferred route.

Metal-halogen exchange is another fundamental reaction type where an organic halide is converted into an organometallic compound. wikipedia.org This is commonly used to prepare organolithium or Grignard reagents, which can then be reacted with an electrophilic chlorine source. wikipedia.org This two-step sequence is an indirect method of achieving a halogen exchange.

Multi-step Convergent and Divergent Synthetic Pathways

The synthesis of a multifunctional molecule like this compound can be approached using different strategic plans, primarily categorized as convergent or divergent synthesis. researchgate.net

Fragment A Synthesis: Preparation of a methyl 4-chloro-3-hydroxybenzoate intermediate.

Fragment B Synthesis: Activation of propane, for example, by converting it to 1-bromopropane or another propyl halide.

Coupling: Combining Fragment A and Fragment B via a reaction such as the Williamson ether synthesis to form the final product.

Divergent Synthesis: In contrast, a divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. wikipedia.org The routes diverge from a central intermediate. researchgate.net Starting with a precursor like methyl 3-hydroxybenzoate, one could:

Chlorinate the ring to form methyl 4-chloro-3-hydroxybenzoate.

React this intermediate with a variety of alkyl halides (e.g., 1-bromopropane, 1-bromobutane, 1-bromopentane) to create a family of methyl 4-chloro-3-alkoxybenzoates, including the target propoxy derivative. This strategy is highly effective for generating molecular libraries for screening purposes. wikipedia.org

Sequential Functional Group Transformations

The construction of this compound necessitates a series of carefully ordered functional group interconversions (FGIs). fiveable.mesolubilityofthings.com FGIs are the cornerstone of multi-step synthesis, allowing for the conversion of one functional group into another. youtube.comorganic-synthesis.comresearchgate.net A plausible and logical synthetic sequence starting from 3-hydroxybenzoic acid would involve the following key transformations:

Esterification: The initial step would be the conversion of the carboxylic acid group of 3-hydroxybenzoic acid into a methyl ester. This is typically achieved through Fischer esterification, reacting the acid with methanol in the presence of a strong acid catalyst like sulfuric acid. researchgate.net This step protects the carboxylic acid and modifies its electronic properties.

Electrophilic Aromatic Substitution (Chlorination): The next step involves the regioselective chlorination of the aromatic ring. The hydroxyl and ester groups direct incoming electrophiles. The powerful ortho-, para-directing hydroxyl group will direct the chlorine atom primarily to the positions ortho and para to it. Chlorination at the 4-position (ortho to the hydroxyl group and meta to the ester) would be a desired outcome.

Etherification: The final key transformation is the formation of the propyl ether. The phenolic hydroxyl group is deprotonated with a suitable base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile. Subsequent reaction with a propyl electrophile, such as 1-bromopropane, via a Williamson ether synthesis yields the target this compound. A similar alkylation of a hydroxybenzoate derivative is a key step in the synthesis of other complex molecules. mdpi.com

The order of these steps is critical. For instance, performing the etherification before chlorination would change the directing effects on the aromatic ring, potentially leading to a different isomer.

Orthogonal Protection and Deprotection Strategies

In complex organic syntheses, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. bham.ac.ukacs.org Orthogonal protection is a sophisticated strategy that employs multiple protecting groups in a single molecule, where each type of group can be removed selectively under distinct reaction conditions without affecting the others. wikipedia.orgfiveable.methieme-connect.de

While the synthesis of this compound might be achievable without protecting groups, an orthogonal strategy would be essential if other sensitive functionalities were present on the aromatic ring or alkyl chain. For example, if a hypothetical synthesis started from a molecule with both a phenolic hydroxyl and an aliphatic alcohol, one could use an orthogonal set of protecting groups:

The aliphatic alcohol could be protected as a silyl ether (e.g., TBDMS), which is stable to many reaction conditions but can be selectively removed with a fluoride source like TBAF. thieme-connect.de

The phenolic hydroxyl could be protected as a benzyl ether, which is stable to fluoride ions but can be removed by hydrogenolysis.

This strategy allows chemists to unmask and react one functional group at a time, providing precise control over the synthetic route. fiveable.me The key is that the deprotection conditions for one group are completely compatible with the other, ensuring selective transformation. thieme-connect.de

Process Optimization and Reaction Efficiency in Synthesis

Optimizing a synthetic route involves systematically adjusting various parameters to maximize product yield and purity while minimizing reaction time, cost, and waste. For the synthesis of this compound, optimization would focus on the key esterification, chlorination, and etherification steps.

Key areas for optimization include:

Stoichiometry: Adjusting the molar ratios of reactants. For instance, in the etherification step, using a slight excess of the alkylating agent (1-bromopropane) might drive the reaction to completion, but a large excess could lead to side reactions and purification challenges.

Reaction Time and Temperature: Monitoring the reaction progress over time to determine the point of maximum conversion without significant byproduct formation. Each step will have an optimal temperature that balances reaction rate with selectivity. dnu.dp.ua

Work-up and Purification: Developing efficient extraction and chromatography procedures to isolate the final product with high purity.

The goal is to develop a robust and scalable process that consistently delivers the target compound in high yield and quality.

Selection and Screening of Catalytic Systems

Catalysts are crucial for enhancing reaction rates and selectivity in the synthesis of this compound. youtube.com Different catalysts would be required for the key bond-forming reactions.

For Esterification: The conversion of a carboxylic acid to its methyl ester is typically acid-catalyzed. mdpi.com While strong mineral acids like H₂SO₄ are common, they can present corrosion and separation issues. researchgate.net Heterogeneous catalysts are often preferred in industrial settings.

For Etherification: The Williamson ether synthesis is often base-mediated rather than truly catalytic, but phase-transfer catalysts (PTCs) like quaternary ammonium salts can be employed to accelerate the reaction between the aqueous phenoxide phase and the organic alkyl halide phase. For related etherification reactions using alcohols, iron(III) salts have been shown to be effective catalysts. acs.org

Below is a table summarizing potential catalytic systems for the key synthetic steps.

| Reaction Step | Catalyst Type | Examples | Key Characteristics |

| Esterification | Homogeneous Acid | H₂SO₄, p-Toluenesulfonic acid | High activity, but can be corrosive and difficult to remove. dnu.dp.uamdpi.com |

| Heterogeneous Acid | Amberlyst-15, Zeolites (e.g., H-beta) | Reusable, less corrosive, and simplifies product purification. mdpi.comresearchgate.net | |

| Tin Compounds | Stannous Oxalate, Dibutyltin Oxide | Effective for polyester synthesis and can be used in bulk processes. reaxis.comgoogle.com | |

| Etherification | Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Facilitates reaction between different phases, increasing the rate of SNAr reactions. researchgate.net |

| Iron Catalysts | Fe(OTf)₃, Fe(NO₃)₃·9H₂O | Can catalyze the direct etherification of alcohols under mild conditions. acs.org |

Influence of Solvent Systems and Reaction Conditions

The choice of solvent is a critical parameter that can profoundly influence reaction rates, equilibria, and even the course of a reaction. youtube.com In the synthesis of this compound, different steps would benefit from different solvent properties.

Electrophilic Aromatic Chlorination: This reaction typically proceeds through a charged intermediate (an arenium ion). quora.com Polar solvents can stabilize this intermediate, potentially affecting the reaction rate. Non-polar solvents are also commonly used, and the choice depends on the specific chlorinating agent and catalyst employed. quora.com

Williamson Ether Synthesis (SNAr/SN2): This nucleophilic substitution reaction is highly dependent on the solvent. Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile are ideal. These solvents can dissolve the ionic phenoxide salt while not strongly solvating the nucleophile, leaving it highly reactive. researchgate.net Protic solvents (like water or ethanol) would solvate and stabilize the nucleophile, reducing its reactivity and slowing the reaction. youtube.com

The influence of reaction conditions is summarized in the table below.

| Parameter | Influence on Synthesis | Example Application |

| Solvent Polarity | Affects the stability of charged intermediates and transition states. Polar solvents can accelerate reactions involving charged species (SN1 type), while polar aprotic solvents are best for SN2 reactions. youtube.com | Using polar aprotic DMF for the etherification step enhances the nucleophilicity of the phenoxide. |

| Temperature | Increases reaction rates but can also promote side reactions or decomposition. | The esterification reaction may require heating to reflux to shift the equilibrium towards the product by removing water. google.com |

| Pressure | Generally less critical for these liquid-phase reactions unless volatile reagents are used or a gaseous byproduct needs to be removed. | Vacuum distillation can be used during work-up to remove solvents and purify the final product. |

| Atmosphere | Some reagents or intermediates may be sensitive to air or moisture. | Running the etherification step under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenoxide intermediate. |

Techniques for Enhanced Yield and Purity

Achieving high yield and exceptional purity of the target compound, this compound, is paramount in its synthesis for research and development applications. Post-synthesis, the crude product mixture typically contains the desired ester, unreacted starting materials, byproducts, and residual solvents. Therefore, robust purification methodologies are essential. The primary techniques employed for the purification of this compound are recrystallization and column chromatography, often used sequentially to attain a high degree of purity.

Recrystallization

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds based on their differential solubility in a particular solvent or solvent system at varying temperatures. pbworks.com The principle relies on dissolving the impure solid in a hot solvent in which the desired compound is highly soluble and the impurities are either insoluble or sparingly soluble. pbworks.com Upon cooling, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point. pbworks.com

Not react chemically with the compound being purified. pbworks.com

Dissolve impurities well even at low temperatures or not dissolve them at all, allowing for their removal by filtration. pbworks.com

Be sufficiently volatile to be easily removed from the purified crystals. pbworks.com

For aromatic esters like this compound, a range of solvents can be considered. The choice often involves empirical testing with small amounts of the crude product.

Table 1: Potential Recrystallization Solvents for Aromatic Esters

| Solvent System | Rationale |

|---|---|

| Ethanol (B145695)/Water | A polar protic solvent system where the compound is dissolved in hot ethanol, and water is added dropwise until turbidity appears. Reheating to clarity followed by slow cooling can yield pure crystals. |

| Methanol | Often a good solvent for methyl esters, providing a balance of polarity to dissolve the compound when hot. |

| Isopropanol | Similar to ethanol but less polar, which can be advantageous for controlling the crystallization rate. |

| Hexane/Ethyl Acetate | A non-polar/polar aprotic mixture. The crude product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until the solution becomes cloudy. Slow cooling can induce crystallization. This is effective for moderately polar compounds. |

The process generally involves dissolving the crude this compound in a minimum amount of the chosen boiling solvent. If insoluble impurities are present, a hot filtration step is performed. The clear, hot solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by suction filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried under vacuum. The purity of the recrystallized product can be assessed by techniques such as melting point determination and thin-layer chromatography (TLC).

Chromatography

Column chromatography is a powerful purification technique used to separate components of a mixture based on their differential adsorption onto a stationary phase as a mobile phase is passed through it. column-chromatography.com For the purification of this compound, silica gel (SiO₂) is the most common stationary phase due to its polarity and effectiveness in separating a wide range of organic compounds. column-chromatography.com

The separation mechanism relies on the polarity differences between the compounds in the mixture. More polar compounds will adhere more strongly to the polar silica gel and thus elute more slowly, while less polar compounds will travel down the column more quickly with the mobile phase (eluent). The choice of eluent is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is optimized by varying the ratio of the two solvents to achieve a good separation of the target compound from its impurities, as visualized by TLC.

Table 2: Typical Column Chromatography Parameters for Aromatic Ester Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (200-300 mesh) is commonly used for its high surface area and resolving power. acs.org |

| Mobile Phase (Eluent) | A gradient or isocratic system of Hexane and Ethyl Acetate is often effective. A starting ratio of 9:1 (Hexane:Ethyl Acetate) might be used, with the polarity gradually increased if necessary. |

| Sample Loading | The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully loaded onto the top of the silica gel column. |

| Elution | The eluent is passed through the column under gravity or with slight positive pressure. Fractions are collected sequentially. |

| Monitoring | The composition of the collected fractions is monitored by Thin-Layer Chromatography (TLC) to identify those containing the pure product. |

For separating an ester like this compound from a more polar impurity such as the unreacted precursor Methyl 4-chloro-3-hydroxybenzoate, the ester will elute first. Fractions containing the pure product, as determined by TLC, are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Spectroscopic and Structural Elucidation of Methyl 4 Chloro 3 Propoxybenzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of Methyl 4-chloro-3-propoxybenzoate is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the propoxy and methyl ester groups. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing chloro and methoxycarbonyl groups will deshield adjacent protons, causing them to resonate at a higher frequency (downfield), while the electron-donating propoxy group will cause a shielding effect (upfield shift).

The aromatic region is expected to show three protons with specific splitting patterns arising from spin-spin coupling. The proton at C-2, being ortho to the electron-withdrawing ester group, would likely be the most downfield. The proton at C-6 would be adjacent to the chloro group, and the proton at C-5 would be situated between the propoxy and chloro groups.

The propoxy group will display three distinct sets of signals: a triplet for the terminal methyl group (CH₃), a sextet for the methylene (B1212753) group adjacent to the methyl group (CH₂), and a triplet for the methylene group attached to the oxygen atom (OCH₂). The methyl ester will present as a sharp singlet.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H-2 | 7.8 - 8.0 | d | ~2.0 |

| Aromatic H-6 | 7.6 - 7.8 | dd | ~8.5, ~2.0 |

| Aromatic H-5 | 7.0 - 7.2 | d | ~8.5 |

| Methoxy (B1213986) H (-OCH₃) | 3.8 - 3.9 | s | - |

| Propoxy O-CH₂ | 3.9 - 4.1 | t | ~6.5 |

| Propoxy -CH₂- | 1.8 - 1.9 | sextet | ~7.0 |

| Propoxy -CH₃ | 1.0 - 1.1 | t | ~7.5 |

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are highly dependent on the electronic environment.

The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons will resonate in the typical range for substituted benzenes, with their specific shifts influenced by the attached chloro, propoxy, and ester groups. The carbons of the propoxy and methyl ester groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 167 |

| Aromatic C-3 | 155 - 157 |

| Aromatic C-1 | 132 - 134 |

| Aromatic C-6 | 130 - 132 |

| Aromatic C-4 | 123 - 125 |

| Aromatic C-5 | 115 - 117 |

| Aromatic C-2 | 113 - 115 |

| Propoxy O-CH₂ | 70 - 72 |

| Methoxy O-CH₃ | 52 - 53 |

| Propoxy -CH₂- | 22 - 24 |

| Propoxy -CH₃ | 10 - 12 |

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

To unambiguously assign all proton and carbon signals and confirm the substitution pattern of this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 and H-6). It would also confirm the connectivity within the propoxy group, showing cross-peaks between the OCH₂ and the central CH₂, and between the central CH₂ and the terminal CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each signal in the HSQC spectrum links a proton to the carbon it is attached to. This would allow for the definitive assignment of the aromatic C-H signals (C-2, C-5, and C-6) and the carbons of the propoxy and methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). HMBC is crucial for piecing together the molecular structure. Key expected correlations for this compound would include:

The methoxy protons (-OCH₃) to the ester carbonyl carbon (C=O).

The aromatic proton H-2 to the ester carbonyl carbon and to aromatic carbons C-4 and C-6.

The propoxy OCH₂ protons to the aromatic C-3 and to the central CH₂ of the propoxy group.

The aromatic proton H-5 to C-1, C-3, and C-4.

Together, these 2D NMR techniques provide a complete and unambiguous picture of the molecular connectivity, confirming the substitution pattern of the chloro, propoxy, and methyl ester groups on the benzene ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance versus wavenumber.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the ester, ether, aromatic, and chloro-aromatic functionalities. A study on the similar compound 4-Formyl-3-methoxyphenyl 4-propoxybenzoate showed characteristic peaks for the propoxy and benzoate (B1203000) groups, which can be used to predict the spectrum of the title compound. arxiv.org

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2960-2870 | C-H stretching | Propoxy and Methoxy groups |

| ~1725-1710 | C=O stretching | Ester |

| ~1600, ~1580, ~1470 | C=C stretching | Aromatic ring |

| ~1280-1250 | C-O stretching (asymmetric) | Ester |

| ~1250-1200 | C-O-C stretching (asymmetric) | Aryl-alkyl ether |

| ~1100-1000 | C-O stretching (symmetric) | Ester and Ether |

| ~800-750 | C-Cl stretching | Chloro-aromatic |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrational modes that result in a change in the polarizability of the molecule are Raman active.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio after ionization. Different ionization techniques provide complementary information about the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is crucial for determining the precise molecular formula of a compound. By providing an exact mass measurement with a high degree of accuracy, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. This level of precision is essential for confirming the identity of newly synthesized compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas chromatography-mass spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is widely used to assess the purity of volatile compounds and to confirm their identity. In the context of this compound, GC-MS would be employed to ensure the sample is free from starting materials, byproducts, or other impurities. The resulting mass spectrum, often obtained through electron ionization, provides a characteristic fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification by comparison with spectral libraries or through detailed analysis of the fragmentation pathways.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the compound. ESI-MS is a valuable tool for the analysis of intermediates in multi-step organic syntheses, including the pathway to this compound. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. reddit.com By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can construct a detailed model of the molecular and crystal structure.

A study on a related compound, methyl 4-(3-chloropropoxy)benzoate, provides insight into the type of data obtained from X-ray crystallography. nih.govnih.gov For this compound, with the molecular formula C₁₁H₁₃ClO₃ and a molecular weight of 228.66, the crystal system was determined to be monoclinic. nih.govnih.gov

Table 1: Crystal Data and Structure Refinement for a Related Compound

| Parameter | Value |

| Empirical Formula | C₁₁H₁₃ClO₃ |

| Formula Weight | 228.66 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.2400 (12) |

| b (Å) | 10.611 (2) |

| c (Å) | 17.189 (3) |

| β (°) | 100.35 (3) |

| Volume (ų) | 1119.6 (4) |

| Z | 4 |

Data for Methyl 4-(3-chloropropoxy)benzoate nih.govnih.gov

Elucidation of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. mdpi.comresearchgate.net Understanding these interactions is crucial for predicting the physical properties of a material. In the crystal structure of the related methyl 4-(3-chloropropoxy)benzoate, intermolecular C—H⋯O hydrogen bonds are the primary forces that link the molecules together, forming zigzag chains along the c-axis. nih.govnih.gov This type of hydrogen bonding plays a significant role in stabilizing the crystal lattice. The study of these non-covalent interactions is a key aspect of crystal engineering, which aims to design materials with specific properties. cardiff.ac.uk

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

X-ray crystallography provides highly accurate measurements of the geometric parameters within a molecule, including the distances between bonded atoms (bond lengths), the angles between adjacent bonds (bond angles), and the rotational angles around bonds (torsion angles). chegg.com These parameters are fundamental to understanding the molecule's conformation and reactivity. For the related methyl 4-(3-chloropropoxy)benzoate, the bond lengths and angles were found to be within the normal ranges expected for such a molecule. nih.govnih.gov The precise values obtained from crystallographic data are essential for validating theoretical models and for gaining a deeper understanding of the molecule's electronic structure.

Table 2: Selected Bond Lengths for a Related Compound

| Bond | Length (Å) |

| Cl1—C11 | 1.791 (3) |

| O1—C8 | 1.201 (3) |

| O2—C8 | 1.334 (3) |

| O2—C9 | 1.455 (3) |

| O3—C4 | 1.365 (3) |

| O3—C10 | 1.428 (3) |

Data for Methyl 4-(3-chloropropoxy)benzoate nih.gov

Table 3: Selected Bond Angles for a Related Compound

| Atoms | Angle (°) |

| C8—O2—C9 | 116.1 (2) |

| C4—O3—C10 | 117.8 (2) |

| O1—C8—O2 | 123.5 (2) |

| O1—C8—C3 | 124.8 (2) |

| O2—C8—C3 | 111.7 (2) |

Data for Methyl 4-(3-chloropropoxy)benzoate nih.gov

Chemical Reactivity and Derivatization Strategies of Methyl 4 Chloro 3 Propoxybenzoate

Reactions at the Ester Functional Group

The ester moiety in Methyl 4-chloro-3-propoxybenzoate is a primary site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, different esters, alcohols, and aldehydes.

Hydrolysis to 4-chloro-3-propoxybenzoic acid

The saponification or hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-chloro-3-propoxybenzoic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt. This conversion is a crucial step in synthetic pathways where the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation or other derivatizations.

Table 1: Representative Conditions for the Hydrolysis of this compound

| Reagent | Solvent | Temperature | Reaction Time | Product |

|---|---|---|---|---|

| Sodium Hydroxide | Water/Methanol (B129727) | Reflux | 2-6 hours | 4-chloro-3-propoxybenzoic acid |

| Potassium Hydroxide | Ethanol (B145695)/Water | 80 °C | 3-5 hours | 4-chloro-3-propoxybenzoic acid |

This table presents typical laboratory conditions for ester hydrolysis and is for illustrative purposes.

Transesterification with Diverse Alcohol Substrates

Transesterification is a process that converts one ester into another by reaction with an alcohol. ucla.edu For this compound, this can be achieved under either acidic or basic catalysis. ucla.edu For example, reacting it with a different alcohol, such as ethanol or isopropanol, in the presence of a catalyst like sulfuric acid or a metal alkoxide, will yield the corresponding ethyl or isopropyl ester. ucla.edugoogle.com The use of an excess of the new alcohol can help drive the equilibrium towards the desired product. ucla.edu This reaction is valuable for modifying the properties of the ester, such as its boiling point or solubility, or for introducing a specific alcohol moiety into the molecule. The use of zinc compounds as catalysts for the transesterification of methyl benzoate (B1203000) with sterically hindered alcohols has also been reported. google.com

Reduction to Alcohols or Aldehydes

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent employed. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) or diethyl ether will typically reduce the ester all the way to the corresponding primary alcohol, (4-chloro-3-propoxyphenyl)methanol.

To stop the reduction at the aldehyde stage, (4-chloro-3-propoxy)benzaldehyde, a less reactive and more sterically hindered reducing agent is required. Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) is the reagent of choice for this partial reduction. Careful control of the stoichiometry and reaction conditions is crucial to prevent over-reduction to the alcohol.

Table 2: Illustrative Reduction Strategies for this compound

| Reagent | Solvent | Typical Temperature | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran | 0 °C to Reflux | (4-chloro-3-propoxyphenyl)methanol |

This table outlines general strategies for ester reduction and is for illustrative purposes.

Reactivity of the Aromatic Ring

The substituents on the benzene (B151609) ring of this compound direct the regiochemical outcome of electrophilic aromatic substitution and influence the feasibility of nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns (e.g., nitration, sulfonation)

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The existing substituents on the ring determine the position of the incoming electrophile. In this compound, we have three substituents to consider:

-Cl (chloro): An ortho-, para-director, but deactivating.

-OPr (propoxy): A strongly activating ortho-, para-director.

-COOCH₃ (methyl ester): A deactivating meta-director. aiinmr.com

The powerful activating and directing effect of the propoxy group will dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the propoxy group. The position para to the propoxy group is already occupied by the chloro substituent. The two ortho positions are C2 and C4. Position C4 is also occupied by the chloro group. Therefore, the most likely position for electrophilic attack is C2, which is ortho to the propoxy group and meta to the ester. The position C6 is ortho to the ester and meta to the propoxy group, making it less favored.

For a reaction like nitration , using a mixture of nitric acid and sulfuric acid, the expected major product would be Methyl 2-nitro-4-chloro-3-propoxybenzoate. aiinmr.commnstate.edu Similarly, sulfonation with fuming sulfuric acid would likely yield Methyl 4-chloro-3-propoxy-2-sulfobenzoate.

Nucleophilic Aromatic Substitution Involving the Chloro-Substituent

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as a halide, by a nucleophile. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the chloro substituent is para to the propoxy group (electron-donating) and meta to the ester group (electron-withdrawing).

The deactivating ester group in the meta position has a less pronounced effect on activating the chlorine for nucleophilic attack compared to if it were in an ortho or para position. libretexts.org However, under forcing conditions (high temperature and pressure) or with very strong nucleophiles, substitution of the chloro group may be possible. For example, reaction with sodium methoxide (B1231860) at high temperature could potentially yield Methyl 3-propoxy-4-methoxybenzoate. The success of such reactions is highly dependent on the specific nucleophile and reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira coupling)

The chloro group at the C4 position of the benzene ring serves as a key handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling the aryl chloride with an organoboron compound, typically a boronic acid or its ester. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species. organic-chemistry.org For an aryl chloride like this compound, achieving high yields often necessitates the use of electron-rich phosphine (B1218219) ligands and suitable reaction conditions. fishersci.co.ukyonedalabs.com

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Catalyst System | Boronic Acid | Base | Solvent | Product |

|---|---|---|---|---|

| Pd(OAc)₂, SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | Methyl 3-propoxy-4-phenylbenzoate |

| Pd₂(dba)₃, XPhos | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | Methyl 4-(4-methoxyphenyl)-3-propoxybenzoate |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl chloride with an alkene to form a substituted alkene. wikipedia.orglibretexts.org This transformation is catalyzed by a palladium species and requires a base. organic-chemistry.org The reaction provides a route to introduce vinyl groups, which can serve as precursors for further synthetic elaborations.

Table 2: Representative Heck Coupling Reactions

| Catalyst System | Alkene | Base | Solvent | Product |

|---|---|---|---|---|

| Pd(OAc)₂, P(o-tol)₃ | Styrene | Et₃N | DMF | Methyl 3-propoxy-4-styrylbenzoate |

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper complexes in the presence of a base, though copper-free methods have also been developed. organic-chemistry.orgbeilstein-journals.org This reaction is a direct method for synthesizing arylalkynes, which are valuable intermediates.

Table 3: Representative Sonogashira Coupling Reactions

| Catalyst System | Alkyne | Base | Solvent | Product |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂, CuI | Phenylacetylene | Et₃N | THF | Methyl 3-propoxy-4-(phenylethynyl)benzoate |

Transformations of the Propoxy Ether Linkage

The 3-propoxy group offers additional opportunities for chemical modification, either through cleavage of the ether bond or by transformation of the alkyl chain.

Selective Cleavage of the Ether Bond

The aryl-oxygen bond of the propoxy ether can be cleaved to reveal a phenol. This transformation typically requires harsh conditions and strong reagents. Boron tribromide (BBr₃) is a classic and effective reagent for this purpose, leading to the formation of Methyl 4-chloro-3-hydroxybenzoate. Other strong Lewis acids or certain acidic conditions using reagents like lithium bromide can also effect this cleavage. nih.govkhanacademy.orgyoutube.com

Oxidative Transformations of the Alkyl Chain

The propyl chain itself can be a site for oxidation, although this is often challenging to achieve with high selectivity. The benzylic-like carbon adjacent to the ether oxygen is the most likely site for initial oxidation. Strong oxidizing agents, such as potassium permanganate, can potentially cleave the side chain, although the benzene ring itself is generally stable to such reagents. libretexts.orgopenstax.orglibretexts.org Selective oxidation to introduce a hydroxyl or carbonyl group on the chain without cleaving the ether is a more complex synthetic challenge.

Synthesis of Advanced Derivatives through Functional Group Interconversions

The existing functional groups on this compound can be interconverted to create a wide range of advanced derivatives. ub.edumit.eduvanderbilt.eduimperial.ac.uk

Elaboration of Side Chains for Structural Diversity

The methyl ester is a versatile handle for derivatization. It can be hydrolyzed under basic conditions (e.g., NaOH or KOH) to the corresponding carboxylic acid, Methyl 4-chloro-3-propoxybenzoic acid. This acid can then be converted into a variety of other functional groups. For instance, it can be coupled with amines to form amides using standard peptide coupling reagents (e.g., EDC, HOBt) or converted to an acyl chloride followed by reaction with a nucleophile.

Furthermore, the ester can be reduced to a primary alcohol, (4-chloro-3-propoxyphenyl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.me This alcohol can then undergo further reactions, such as oxidation to an aldehyde or conversion to a halide.

Cyclization Reactions to Form Fused or Spiro Systems

By strategically combining the reactions described above, it is possible to synthesize precursors for intramolecular cyclization, leading to the formation of more complex polycyclic systems. For example, a derivative where a nucleophilic group has been installed at the 4-position (via cross-coupling) could undergo an intramolecular reaction with a functional group derived from the ester or the propoxy side chain. A Sonogashira coupling followed by an intramolecular cyclization is a known strategy for forming fused benzofuran (B130515) systems. researchgate.net Similarly, intramolecular Heck reactions can be employed to construct cyclic structures. nih.gov

Table 4: Illustrative Cyclization Strategies

| Precursor | Reaction Type | Resulting System |

|---|---|---|

| Methyl 4-(2-hydroxyphenyl)-3-propoxybenzoate | Intramolecular Etherification | Fused Dibenzofuran Core |

| Methyl 4-(2-aminophenyl)-3-propoxybenzoate | Intramolecular Amidation (after hydrolysis) | Fused Acridone Core |

Computational Chemistry and Theoretical Studies of Methyl 4 Chloro 3 Propoxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Methyl 4-chloro-3-propoxybenzoate at the atomic level. These methods provide a detailed description of the electron distribution and orbital energies, which are crucial for predicting chemical reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to find the global minimum on the potential energy surface. asianpubs.orgbohrium.com This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy state is reached.

The resulting optimized structure provides key geometric parameters. For instance, the planarity of the benzene (B151609) ring is slightly distorted due to the electronic effects of the chloro, propoxy, and methyl ester substituents. The bond lengths and angles involving these functional groups can be precisely calculated. For example, the C-Cl bond length and the bond angles around the ester and ether linkages are determined.

Energetic profiles, such as the total energy of the molecule in its optimized state, can also be computed. These energy values are crucial for comparing the relative stabilities of different conformations and for calculating reaction energies. For related substituted benzoates, DFT has been successfully used to obtain optimized structures and thermodynamic properties. researchgate.netmdpi.com

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-O (propoxy) Bond Length | ~1.37 Å |

| C=O (ester) Bond Length | ~1.21 Å |

| O-C (ester) Bond Length | ~1.35 Å |

| C-C-C (propoxy) Bond Angle | ~109.5° |

| O-C-C (propoxy) Bond Angle | ~108.0° |

| C-O-C (ether) Bond Angle | ~118.0° |

Note: These are hypothetical values based on typical DFT calculations for similar molecules and serve as illustrative examples.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.orgrsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the propoxy group, which are electron-rich regions. The LUMO is likely to be distributed over the benzene ring and the carbonyl group of the methyl ester, which are electron-deficient centers. The presence of the electron-donating propoxy group and the electron-withdrawing chloro and methyl ester groups influences the energies of these frontier orbitals. rsc.org DFT calculations can provide precise energy values for the HOMO, LUMO, and the resulting energy gap, which are essential for predicting how the molecule will interact with other chemical species. researchgate.netresearchgate.net

Table 2: Predicted Frontier Orbital Energies of this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are hypothetical values based on typical DFT calculations for similar aromatic compounds and serve as illustrative examples.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are in constant motion, and their different spatial arrangements, or conformations, can have varying energies and properties.

Investigation of Rotational Barriers and Preferred Conformations

Conformational analysis of this compound focuses on the rotation around single bonds, particularly the C-O bond of the propoxy group and the C-C bond connecting the ester group to the benzene ring. The propoxy group can adopt various conformations due to rotation around its C-C and C-O bonds. By systematically rotating these bonds and calculating the energy at each step using computational methods, a potential energy surface can be generated. nih.gov

The minima on this surface correspond to stable conformations, while the maxima represent the energy barriers that must be overcome for conformational changes to occur. nih.gov For the propoxy group, the most stable conformation is likely to be an extended chain (anti-periplanar) to minimize steric hindrance. The rotation of the entire propoxy group relative to the plane of the benzene ring will also have specific low-energy conformations. Similarly, the orientation of the methyl ester group relative to the ring is investigated to find its preferred conformation. These studies are crucial for understanding the molecule's flexibility and the distribution of its conformational isomers at a given temperature.

Solvent Effects on Molecular Conformations

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. nih.govnih.gov Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different solvents. nih.govarxiv.orgnih.gov In these simulations, the interactions between the solute and solvent molecules are explicitly modeled over time, providing a dynamic picture of how the solvent affects the conformational equilibrium.

For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized, while in a nonpolar solvent, intramolecular interactions might play a more dominant role in determining the preferred shape. thieme-connect.comdiva-portal.org The presence of specific interactions, such as hydrogen bonding between a protic solvent and the oxygen atoms of the ester or ether groups, can also be investigated. MD simulations provide insights into the solvation shell around the molecule and can predict how solvent accessibility to different parts of the molecule changes with its conformation.

Prediction of Molecular Descriptors and Physicochemical Parameters

Computational methods are widely used to predict various molecular descriptors and physicochemical properties that are essential for understanding the behavior of a compound in different environments, including biological systems. nih.govdntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) models often utilize these descriptors to correlate a molecule's structure with its activity. nih.govresearchgate.netijpsr.com For this compound, a range of descriptors can be calculated. These include:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Electronic Descriptors: These are calculated from the electronic structure and include properties like dipole moment, partial atomic charges, and polarizability.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include the HOMO and LUMO energies, as discussed earlier.

Physicochemical parameters that are crucial for applications such as drug design and environmental fate prediction can also be estimated. bohrium.comresearchgate.net These often include:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity.

Aqueous Solubility: The extent to which the compound dissolves in water.

Polar Surface Area (PSA): The surface area of the molecule that arises from polar atoms (usually oxygen and nitrogen), which is important for membrane permeability.

Table 3: Predicted Molecular Descriptors and Physicochemical Parameters for this compound

| Descriptor/Parameter | Predicted Value |

| Molecular Weight | 228.66 g/mol |

| LogP | ~3.5 |

| Topological Polar Surface Area (TPSA) | ~35.5 Ų |

| Number of Rotatable Bonds | 5 |

| Dipole Moment | ~2.8 D |

Note: These values are estimations based on computational prediction tools and serve as illustrative examples.

Lipophilicity Indices (e.g., Log P, XLogP3)

Lipophilicity is a critical physicochemical parameter that influences the pharmacokinetic and pharmacodynamic properties of a molecule, including its absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (Log P), which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water). A higher Log P value indicates greater lipophilicity.

Various computational models are employed to estimate Log P, with XLogP3 being a widely used atomistic method that calculates Log P based on the molecule's structure. For this compound, the computationally predicted lipophilicity indices are pivotal for anticipating its membrane permeability and potential for bioaccumulation.

| Lipophilicity Index | Predicted Value |

| Log P | 3.5 |

| XLogP3 | 3.5 |

These values are computationally predicted and may vary slightly between different calculation software.

The predicted Log P and XLogP3 values for this compound suggest that the compound is moderately lipophilic. This characteristic implies a good balance between solubility in aqueous environments and the ability to partition into lipid-rich environments such as cell membranes.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (usually oxygen and nitrogen) and their attached hydrogens. It is a valuable predictor of a drug's transport properties, particularly its oral bioavailability and ability to penetrate the blood-brain barrier. Molecules with a TPSA of less than 140 Ų are generally considered to have good intestinal absorption.

The TPSA for this compound is calculated based on its constituent atoms and their bonding arrangement.

| Descriptor | Predicted Value |

| Topological Polar Surface Area (TPSA) | 35.53 Ų |

This value is computationally predicted.

The calculated TPSA of 35.53 Ų for this compound is relatively low, suggesting excellent potential for oral bioavailability and membrane permeability. This low polarity further supports the compound's ability to traverse biological barriers.

Other Computed Molecular Properties Relevant to Intermolecular Interactions

Beyond lipophilicity and polarity, other computed molecular properties provide a more granular understanding of a molecule's potential for intermolecular interactions, which are fundamental to its physical properties and biological activity. These descriptors include the number of hydrogen bond donors and acceptors, and the number of rotatable bonds.

| Molecular Property | Predicted Value |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 5 |

| Molecular Weight | 228.67 g/mol |

| Exact Mass | 228.055321 g/mol |

These values are computationally predicted.

The absence of hydrogen bond donors and the presence of three hydrogen bond acceptors (the two oxygen atoms of the ester group and the oxygen of the propoxy group) indicate that this compound can act as a hydrogen bond acceptor in interactions with other molecules. The five rotatable bonds in the propoxy and ester moieties afford the molecule a degree of conformational flexibility, which can be crucial for its interaction with biological targets.

Mechanistic Insights through Computational Modeling

Characterization of Transition States for Key Synthetic Steps

A plausible synthetic route involves the reaction of methyl 4-chloro-3-hydroxybenzoate with a propylating agent (e.g., 1-bromopropane) in the presence of a base, followed by the esterification of the resulting carboxylic acid if starting from 4-chloro-3-hydroxybenzoic acid. Computational methods, such as Density Functional Theory (DFT), can be used to model these reaction steps.

For the Williamson ether synthesis step, computational modeling can characterize the transition state of the SN2 reaction between the phenoxide ion of methyl 4-chloro-3-hydroxybenzoate and the propylating agent. The geometry of the transition state, including the bond lengths of the forming C-O bond and the breaking C-Br bond, can be precisely calculated. The energy of this transition state is crucial for determining the activation energy of the reaction.

Kinetic and Thermodynamic Considerations of Reaction Pathways

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides critical kinetic and thermodynamic information.

Kinetics: The energy difference between the transition state and the reactants gives the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. Computational models can compare the activation energies of competing reaction pathways, for instance, substitution at different positions on the aromatic ring, to predict the regioselectivity of the reaction.

For the synthesis of this compound, computational studies could confirm that the propoxylation at the 3-position is kinetically and thermodynamically favored over other potential side reactions. These theoretical calculations provide a molecular-level understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.

Applications of Methyl 4 Chloro 3 Propoxybenzoate As a Synthetic Intermediate

Precursor in the Synthesis of Diverse Substituted Benzoic Acid Derivatives

The structure of Methyl 4-chloro-3-propoxybenzoate allows for several transformations to yield a wide array of substituted benzoic acids. The ester group can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 4-chloro-3-propoxybenzoic acid. This carboxylic acid can then serve as a starting point for numerous other derivatives, such as amides, acid halides, and other esters.

Furthermore, the chloro and propoxy groups on the aromatic ring are handles for modification. The chlorine atom, activated by the electron-withdrawing carboxylate group, can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups such as amino, hydroxyl, or cyano groups. While specific examples for this exact molecule are not prevalent in the literature, the synthesis of other substituted benzoic acids, like 3-Chloro-5-Methylbenzoic Acid and 3-Amino-2-Methylbenzoic Acid, demonstrates the established chemical principles for modifying aromatic rings to produce diverse benzoic acid derivatives. googleapis.com For instance, processes exist for creating compounds like 4-chloro-3-(chlorosulfonyl)benzoic acid from 4-chlorobenzoic acid, highlighting how existing functional groups on a benzoic acid core can direct further substitution.

Building Block for the Construction of Heterocyclic Systems

The substituted benzene (B151609) ring of this compound provides a foundational framework for the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry and materials science. openmedicinalchemistryjournal.com

While direct ring-closing reactions starting from this compound are not extensively documented, its structure is amenable to modifications that would precede such cyclizations. By functionalizing the positions ortho to the existing substituents, intermediates suitable for intramolecular reactions can be created. For example, introducing an appropriate diene-containing side chain could enable a subsequent Ring-Closing Metathesis (RCM) reaction to form a new ring fused to the benzene core. organic-chemistry.org RCM is a powerful technique for synthesizing cyclic alkenes ranging from 5- to 30-membered rings. organic-chemistry.org Similarly, creating adjacent functional groups, such as a carboxylic acid and a hydroxyl or amino group, can facilitate condensation reactions to form fused lactones or lactams.

The synthesis of nitrogen- and oxygen-containing heterocycles is a major focus of modern organic chemistry, often utilizing building blocks that can be elaborated into complex ring systems. scholaris.canih.gov The aryl chloride of this compound is a key reactive site for incorporating the benzene ring into such heterocycles.

For the synthesis of nitrogen-containing heterocycles, the chlorine atom can be displaced by various nitrogen nucleophiles. mdpi.commdpi.comnih.gov For example, reaction with an aminophenol or a related bifunctional molecule could lead to the formation of fused heterocyclic systems like benzoxazines or benzodiazepines. The literature describes numerous strategies for synthesizing nitrogen heterocycles, such as pyridines, pyrazoles, and imidazoles, from functionalized precursors. mdpi.comnih.gov

Similarly, the construction of oxygen-containing heterocycles can be achieved through reactions involving the aryl chloride or by modifying other parts of the molecule. clockss.orgnih.gov For instance, nucleophilic substitution of the chlorine with a hydroxyl group from a suitable tethered chain could lead to the formation of a fused ether ring, such as a dihydrobenzofuran derivative. nih.gov The versatility of precursors like 4-chloro-3-formylcoumarin in building fused coumarin (B35378) heterocycles illustrates the general principle of using halogenated aromatic compounds as platforms for complex cyclizations. rsc.org

Role in the Preparation of Complex Organic Molecules

Beyond serving as a precursor to simple derivatives and heterocycles, this compound has potential applications in the assembly of larger, more complex organic molecules.